Enitociclib - 1610358-59-2

Enitociclib

Catalog Number: EVT-3556399
CAS Number: 1610358-59-2
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enitociclib is an inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF- b; PTEFb), with potential antineoplastic activity. Upon administration, enitociclib binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II and leading to the inhibition of gene transcription of various anti-apoptotic proteins. This may cause cell cycle arrest and induce apoptosis, which may lead to a reduction in tumor cell proliferation. The protein complex PTEF-b, a heterodimer consisting of CDK9 and a regulatory cyclin subunit of the T family, is over-activated in various tumor cell types; it plays a key role in the regulation of Pol II-mediated transcription of anti-apoptotic proteins. Tumor cells are dependent on anti-apoptotic proteins for their survival.
Overview

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), currently under investigation for its therapeutic potential in treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. It functions by disrupting the transcriptional regulation of key oncogenes, particularly MYC and MCL1, leading to reduced cell viability in malignant cells. The compound is notable for its ability to induce apoptosis in cancer cells, thereby offering a promising avenue for treatment in patients who have developed resistance to existing therapies.

Source

Enitociclib, previously known as VIP152, is being developed by Vincerx Pharma. It has been evaluated in various clinical trials, with preliminary results indicating a favorable safety profile and efficacy against solid tumors and aggressive hematological malignancies .

Classification

Enitociclib falls under the category of small-molecule inhibitors targeting CDK9, a critical enzyme involved in the regulation of transcription through RNA polymerase II. This classification places it among other CDK inhibitors that are being explored for their potential to inhibit tumor growth by interfering with cell cycle progression and survival signaling pathways .

Synthesis Analysis

Methods

The synthesis of Enitociclib involves several key steps utilizing advanced organic chemistry techniques. The initial compound is synthesized through a series of reactions including cross-coupling methods like the Buchwald–Hartwig reaction.

Technical Details

  1. Starting Materials: The synthesis begins with specific amines and halides as precursors.
  2. Cross-Coupling Reaction: A critical step involves the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing the core structure of Enitociclib.
  3. Final Modifications: Subsequent reactions include oxidation and amide formation, ultimately yielding Enitociclib through careful manipulation of functional groups .
Molecular Structure Analysis

Structure

Enitociclib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: Approximately 357.35 g/mol
  • Structural Characteristics: The compound contains trifluoroacetamide moieties and pyridine derivatives, which are crucial for its interaction with CDK9 .
Chemical Reactions Analysis

Reactions

Enitociclib undergoes several chemical transformations during its synthesis, including:

  • Buchwald–Hartwig Coupling: This reaction is pivotal in forming the core structure.
  • Oxidation Reactions: These are employed to introduce functional groups that enhance the compound's solubility and binding affinity.
  • Amide Formation: Final steps involve creating amide bonds that stabilize the molecular structure .

Technical Details

The synthetic pathway is optimized to ensure high yields and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation.

Mechanism of Action

Process

Enitociclib exerts its pharmacological effects primarily through inhibition of CDK9, which leads to:

  1. Inhibition of RNA Polymerase II: This prevents transcriptional elongation of mRNAs encoding short-lived proteins such as MYC and MCL1.
  2. Depletion of Oncogenic Proteins: As a result, there is a rapid decline in levels of these proteins, which are critical for tumor cell survival.
  3. Induction of Apoptosis: The downregulation of MYC and MCL1 triggers apoptotic pathways within cancer cells, leading to cell death .

Data

The half-maximal inhibitory concentration (IC50) values for Enitociclib range from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from pharmacokinetic studies indicate that Enitociclib has a favorable absorption profile with manageable clearance rates in clinical settings .

Applications

Enitociclib is primarily being investigated for:

  • Treatment of Non-Hodgkin Lymphoma: Its ability to overcome resistance mechanisms makes it a candidate for patients who have failed previous therapies.
  • Chronic Lymphocytic Leukemia: Clinical trials are assessing its efficacy against this malignancy, particularly in cases resistant to standard treatments like ibrutinib and venetoclax.

Ongoing research aims to further elucidate its role in combination therapies and its potential application across various hematological cancers .

Molecular Mechanisms of CDK9 Inhibition by Enitociclib

Structural Basis of Selective CDK9 Binding Dynamics

Enitociclib (BAY-1251152/VIP-152) is a highly selective ATP-competitive inhibitor targeting cyclin-dependent kinase 9 (CDK9) with nanomolar potency. Its molecular structure features a 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine core (chemical formula: C₁₉H₁₈F₂N₄O₂S), which enables precise interactions within the CDK9 ATP-binding pocket [7]. The fluorinated phenyl rings engage in hydrophobic interactions with conserved residues (Val33, Ala35, Phe103) in the kinase hinge region, while the methoxyphenyl group extends into a hydrophobic pocket formed by Ile25 and Leu156, conferring specificity over other CDKs [5]. The sulfonimidoyl moiety forms critical hydrogen bonds with the backbone carbonyl of Cys106, a residue less conserved in other CDKs, explaining enitociclib's >50-fold selectivity for CDK9 over CDK2 and CDK7 [5] [8].

Molecular docking studies reveal that enitociclib stabilizes CDK9 in an inactive conformation by preventing the alignment of catalytic residues required for phosphate transfer. This binding mode disrupts the kinase's ability to interact with its regulatory partner cyclin T1, thereby inhibiting the formation of the active positive transcription elongation factor b (P-TEFb) complex [5]. Enitociclib's dissociation constant (Kd) for CDK9 is approximately 0.5 μM, reflecting high-affinity binding that outcompetes cellular ATP concentrations under physiological conditions [3]. The compound's selectivity profile is evidenced by its significantly lower inhibitory activity against a panel of 320 kinases, with only CDK9 showing >90% inhibition at 100 nM concentrations [8].

Table 1: Selectivity Profile of Enitociclib Against CDK Family Members

Kinase TargetIC₅₀ (nM)Selectivity Ratio vs. CDK9
CDK9/Cyclin T132-1721 (Reference)
CDK2/Cyclin E>10,000>300
CDK1/Cyclin B>10,000>300
CDK4/Cyclin D>10,000>300
CDK6/Cyclin D>10,000>300
CDK7/Cyclin H5,200~100

Data compiled from preclinical studies [2] [5] [8]

Disruption of Positive Transcription Elongation Factor b (P-TEFb) Complex Activity

Enitociclib exerts profound effects on the P-TEFb complex (CDK9/cyclin T1), a master regulator of transcriptional elongation. By binding CDK9, enitociclib prevents the conformational changes required for cyclin T1 association and complex activation [3]. This disruption is functionally significant as P-TEFb phosphorylates multiple components of the transcriptional machinery, including the negative elongation factors DSIF and NELF [9]. Enitociclib treatment (100 nM, 6 hours) reduces CDK9 autophosphorylation by >80% in lymphoma and myeloma cell lines, as demonstrated by quantitative phosphoproteomics [2] [5].

The inhibition of P-TEFb complex activity has downstream consequences on transcriptional pause-release mechanisms. Under physiological conditions, P-TEFb phosphorylation of DSIF converts it from a repressor to an activator of elongation, while NELF phosphorylation causes its dissociation from RNA polymerase II (Pol II) [9]. Enitociclib treatment (50-200 nM) traps Pol II in a promoter-proximally paused state by maintaining NELF/DSIF-mediated repression, as evidenced by chromatin immunoprecipitation sequencing (ChIP-seq) analyses showing accumulation of Pol II within 500 bp of transcription start sites of oncogenes like MYC and MCL1 [2] [8]. This pause-release blockade is further amplified by enitociclib's disruption of the bromodomain-containing protein 4 (Brd4)-P-TEFb interaction. Brd4 normally recruits P-TEFb to acetylated chromatin through its bromodomains, but enitociclib-treated cells show >70% reduction in Brd4-CDK9 co-immunoprecipitation, diminishing P-TEFb recruitment to key oncogenic promoters [3] [9].

The transcriptional consequences are particularly pronounced for short-lived oncoproteins. Enitociclib treatment (100 nM) reduces c-MYC, MCL-1, and cyclin D1 protein levels by 70-90% within 2-4 hours in lymphoma and myeloma cells, consistent with their short half-lives (10-60 minutes) and dependence on continuous transcription [2] [5] [8]. Cycloheximide chase experiments confirm that enitociclib-induced depletion results from suppressed de novo synthesis rather than accelerated degradation, as proteasome inhibition fails to restore protein levels [8].

Table 2: Enitociclib-Induced Downregulation of Oncogenic Proteins in Hematological Malignancies

OncoproteinFunctionReduction After 4h TreatmentHalf-life (min)Malignancy Models
c-MYCTranscription factor85-90%20-30DLBCL, MCL, MM
MCL-1Anti-apoptotic BCL2 family75-80%30-40DLBCL, MCL, MM
Cyclin D1Cell cycle regulator70-75%20-30MCL
PCNADNA replication processivity factor60-65%60-90MM

Data from cell line models (DLBCL: diffuse large B-cell lymphoma; MCL: mantle cell lymphoma; MM: multiple myeloma) [1] [2] [5]

Phosphorylation Inhibition of RNA Polymerase II Carboxy-Terminal Domain (CTD)

The carboxy-terminal domain (CTD) of RNA Pol II consists of 52 heptapeptide repeats (Y1S2P3T4S5P6S7) that undergo dynamic phosphorylation during the transcription cycle. Enitociclib specifically inhibits phosphorylation at serine 2 (Ser2) of the CTD heptad, a modification catalyzed exclusively by the P-TEFb complex [3] [6]. In multiple myeloma cells treated with enitociclib (100 nM), western blot analyses demonstrate a >80% reduction in Pol II Ser2 phosphorylation within 30 minutes, while Ser5 phosphorylation (mediated by TFIIH kinase CDK7) remains largely unaffected [1] [5]. This selective inhibition disrupts the transcription cycle at the elongation phase, as Ser2 phosphorylation is required for the recruitment of mRNA processing and export factors [6] [9].

Mechanistically, enitociclib's inhibition of CTD Ser2 phosphorylation has three primary consequences:

  • Premature Termination of Transcripts: Reduced Ser2P compromises the binding of the SCAF complex (SR-related CTD-associated factor), leading to inefficient 3' end processing and premature termination of mRNAs >100 kb, particularly affecting oncogenes like MYC [5] [9].
  • Impaired Histone Modification Crosstalk: CTD Ser2P serves as a docking site for histone modifying complexes. Enitociclib-treated cells show diminished H3K36me3 marks across gene bodies, a modification linked to productive elongation [9].
  • Transcriptional Instability: Global run-on sequencing (GRO-seq) reveals a 60% reduction in productive elongation complexes in enitociclib-treated lymphoma cells, with the most significant effects on genes encoding short-lived anti-apoptotic proteins [2] [8].

The transcriptional repression triggers rapid apoptosis through caspase-3 activation. In mantle cell lymphoma models resistant to Bruton's tyrosine kinase inhibitors (BTKi), enitociclib (50 nM) induces caspase-3 cleavage within 6 hours, with near-complete PARP cleavage observed by 24 hours [8]. This apoptosis is caspase-3-dependent, as demonstrated by rescue experiments where the specific caspase-3 inhibitor Z-VEAD-FMK blocks cell death despite continued suppression of MCL-1 and c-MYC [8]. The kinetics of apoptosis correlate with the duration of CTD Ser2P inhibition—transient exposure (≤4 hours) allows recovery of phosphorylation and cell survival, while sustained inhibition (>6 hours) commits cells to apoptosis through the intrinsic pathway [1] [8].

Figure: Mechanistic Model of Enitociclib's Action on the Transcription Cycle

1. Basal Transcription:  Pol II → Ser5P (Initiation) → P-TEFb recruitment → Ser2P (Elongation) → Full-length transcripts  2. Enitociclib Intervention:  Pol II → Ser5P → [Enitociclib-CD9 binding] → P-TEFb inhibition  → No Ser2P → Pol II stalling → Degradation of paused transcripts  → Depletion of short-lived oncoproteins (MYC, MCL1) → Caspase-3 activation → Apoptosis  

Enitociclib synergizes with agents targeting complementary pathways. In multiple myeloma, it enhances bortezomib-induced apoptosis by further reducing MCL-1 levels beyond what proteasome inhibition achieves alone [1] [5]. Similarly, in lymphoma models, enitociclib synergizes with venetoclax (BCL2 inhibitor) by simultaneously targeting multiple anti-apoptotic pathways (MCL-1 via enitociclib; BCL-2 via venetoclax) [8] [10]. Synergy analysis using the zero-interaction potency (ZIP) model confirms combination indices <0.5 for enitociclib with venetoclax or BTK inhibitors in dual-resistant mantle cell lymphoma [8].

Table 3: Enitociclib Synergy with Anti-Neoplastic Agents in Preclinical Models

Combination PartnerTargetSynergy Score (ZIP Method)Malignancy ModelProposed Mechanism
VenetoclaxBCL2-25.8 (Strong synergy)PTCL, DH-DLBCLDual targeting of BCL2 and MCL-1
BortezomibProteasome-18.3 (Synergy)Multiple MyelomaEnhanced MCL-1 suppression
IbrutinibBTK-15.6 (Synergy)Mantle Cell LymphomaTranscriptional reprogramming of resistance pathways
LenalidomideCereblon-12.1 (Moderate synergy)Multiple MyelomaEnhanced IKZF1/3 degradation plus MYC suppression

Synergy scores derived from matrix dosing experiments [1] [8] [10]

Table 4: Enitociclib Nomenclature

DesignationIdentifier
Systematic IUPAC Name5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine
SynonymsBAY-1251152; VIP-152; VIP152
CAS Registry Number1800398-37-5
DrugBank AccessionDB12196
Molecular FormulaC₁₉H₁₈F₂N₄O₂S
Molar Mass404.44 g/mol

Chemical identifiers compiled from public sources [4] [7]

Properties

CAS Number

1610358-59-2

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.